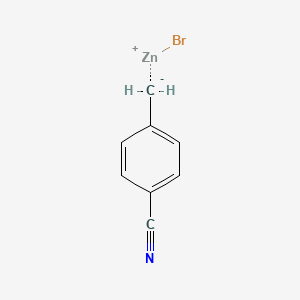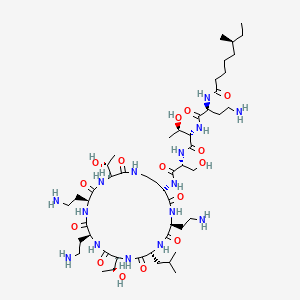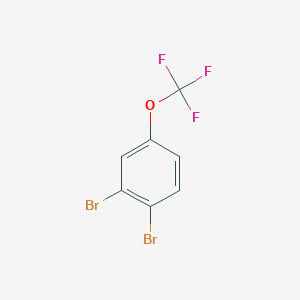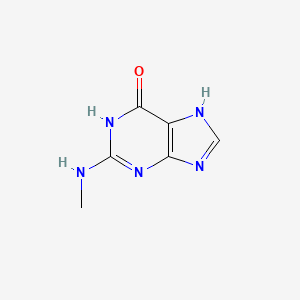
Mono-2-hydroxybutyl Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-2-hydroxybutyl Phthalate, also known as 1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester, is a phthalate ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is primarily used as a metabolite in various biochemical applications and is known for its role in the study of phthalate exposure and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono-2-hydroxybutyl Phthalate can be synthesized through the esterification of phthalic anhydride with 2-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Mono-2-hydroxybutyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 2-hydroxybutanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-hydroxybutanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Mono-2-hydroxybutyl Phthalate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Mono-2-hydroxybutyl Phthalate exerts its effects primarily through its interaction with nuclear receptors and hormone pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . The compound can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes .
Comparison with Similar Compounds
Monobutyl Phthalate: Another phthalate ester with similar applications and effects.
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting properties.
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): A phthalate alternative used in various consumer products.
Uniqueness: Mono-2-hydroxybutyl Phthalate is unique due to its specific hydroxyl functional group, which allows for distinct chemical reactions and interactions compared to other phthalates. This functional group also makes it a valuable reference material in studies of phthalate metabolism and toxicity .
Properties
CAS No. |
856985-72-3 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15) |
InChI Key |
ZJRDYUFNRHQEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester; _x000B_1,2-Butanediol Phthalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
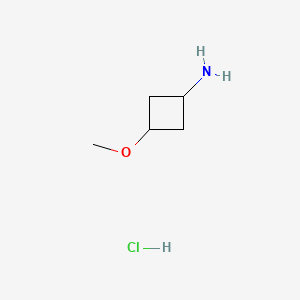
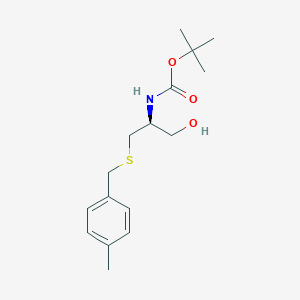
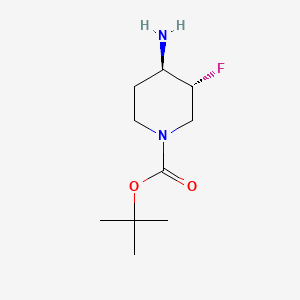
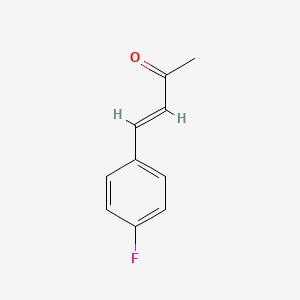
![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)
